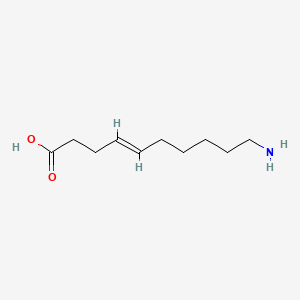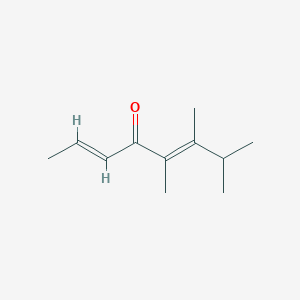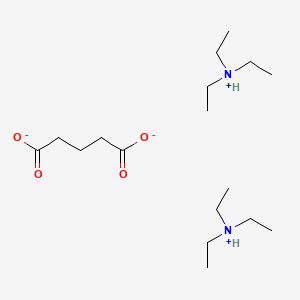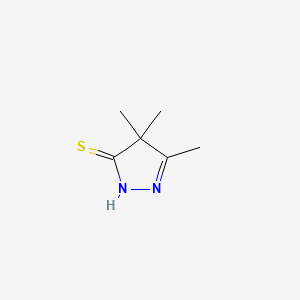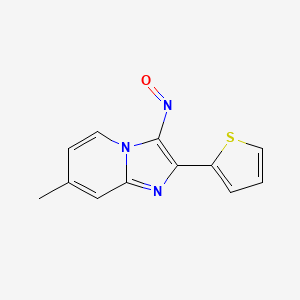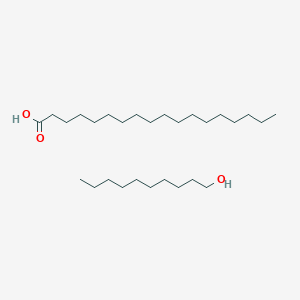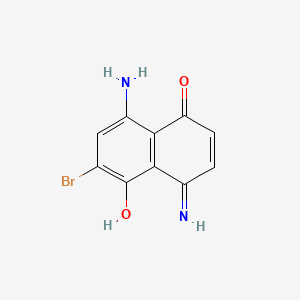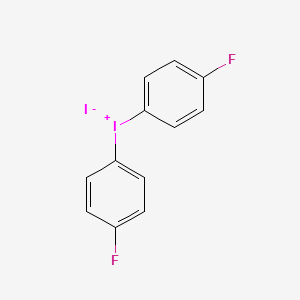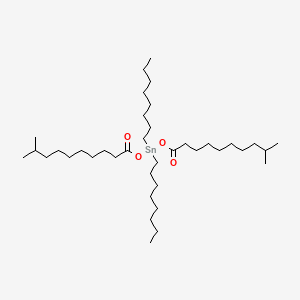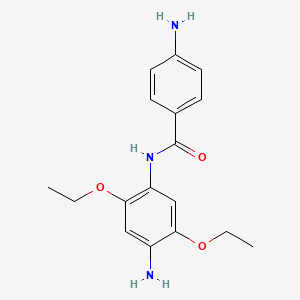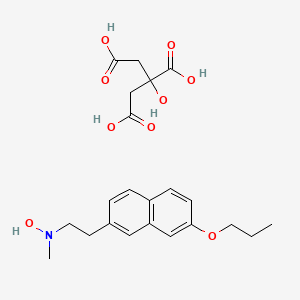
Sodium (4-nonylphenyl) phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-nonylphenyl) phosphonate is an organophosphorus compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a nonylphenyl moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-nonylphenyl) phosphonate typically involves the reaction of 4-nonylphenol with phosphorus trichloride, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually maintained during the reaction.
Solvent: Common solvents used include toluene or dichloromethane.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reaction: 4-nonylphenol is reacted with phosphorus trichloride in the presence of a solvent and catalyst.
Hydrolysis: The resulting intermediate is hydrolyzed to form the phosphonic acid derivative.
Neutralization: The phosphonic acid is then neutralized with sodium hydroxide to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-nonylphenyl) phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Sodium (4-nonylphenyl) phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in studying enzyme inhibition and as a probe for biological phosphonate interactions.
Medicine: It is investigated for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of sodium (4-nonylphenyl) phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (4-octylphenyl) phosphonate
- Sodium (4-decylphenyl) phosphonate
- Sodium (4-dodecylphenyl) phosphonate
Uniqueness
Sodium (4-nonylphenyl) phosphonate is unique due to its specific nonylphenyl moiety, which imparts distinct physicochemical properties. Compared to similar compounds with different alkyl chain lengths, it offers a balance of hydrophobicity and reactivity, making it suitable for a variety of applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in research and industry, contributing to advancements in chemistry, biology, medicine, and more.
Eigenschaften
CAS-Nummer |
83949-25-1 |
|---|---|
Molekularformel |
C15H23Na2O3P |
Molekulargewicht |
328.29 g/mol |
IUPAC-Name |
disodium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C15H25O3P.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
CIMFXUNKOJVRNC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


